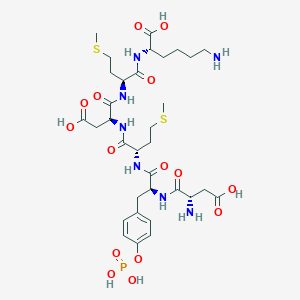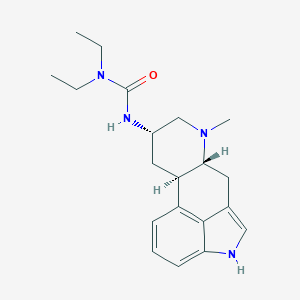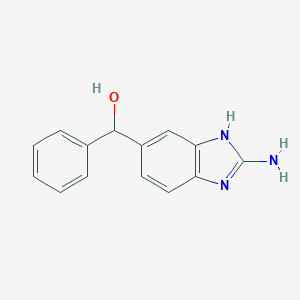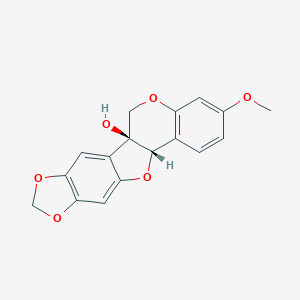![molecular formula C10H9NO2S B126603 Methyl 7-aminobenzo[b]thiophene-4-carboxylate CAS No. 157252-28-3](/img/structure/B126603.png)
Methyl 7-aminobenzo[b]thiophene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-aminobenzo[b]thiophene-4-carboxylate is a chemical compound that is extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzo[b]thiophene derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of methyl 7-aminobenzo[b]thiophene-4-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway. It also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it disrupts the cell membrane of bacteria and fungi, leading to cell death.
Effets Biochimiques Et Physiologiques
Methyl 7-aminobenzo[b]thiophene-4-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It exhibits cytotoxicity against cancer cells, inhibits the production of pro-inflammatory cytokines, and exhibits antimicrobial activity against bacteria and fungi. It has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 7-aminobenzo[b]thiophene-4-carboxylate in lab experiments is its potential therapeutic applications. It exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments. It may exhibit toxicity towards healthy cells, making it difficult to determine the optimal dosage for therapeutic applications. Additionally, it may exhibit limited solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on methyl 7-aminobenzo[b]thiophene-4-carboxylate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its mechanism of action in greater detail, in order to develop more effective drugs based on this compound. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound for therapeutic applications.
Méthodes De Synthèse
The synthesis of methyl 7-aminobenzo[b]thiophene-4-carboxylate can be achieved through various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. In the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, 7-bromo-2-carboxybenzo[b]thiophene is reacted with methyl 4-boronobenzoate in the presence of a palladium catalyst to yield methyl 7-aminobenzo[b]thiophene-4-carboxylate. In the Buchwald-Hartwig amination reaction, 7-bromo-2-carboxybenzo[b]thiophene is reacted with an amine, such as methylamine, in the presence of a palladium catalyst and a base to yield the desired product.
Applications De Recherche Scientifique
Methyl 7-aminobenzo[b]thiophene-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
Numéro CAS |
157252-28-3 |
|---|---|
Nom du produit |
Methyl 7-aminobenzo[b]thiophene-4-carboxylate |
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
methyl 7-amino-1-benzothiophene-4-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3 |
Clé InChI |
ZGPMNCZYXBBWRL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CSC2=C(C=C1)N |
SMILES canonique |
COC(=O)C1=C2C=CSC2=C(C=C1)N |
Synonymes |
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



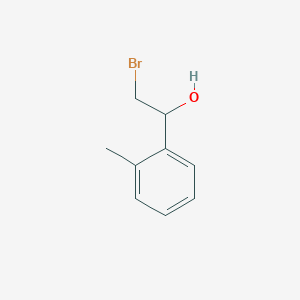
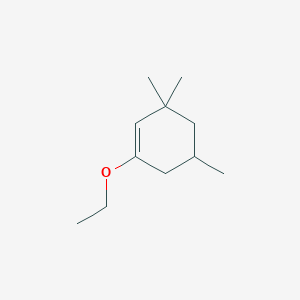
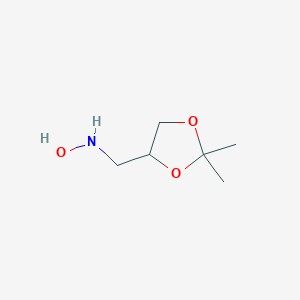
![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)
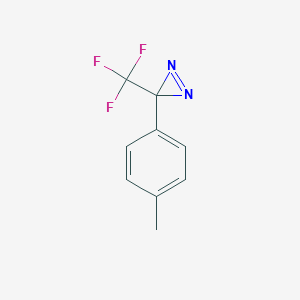
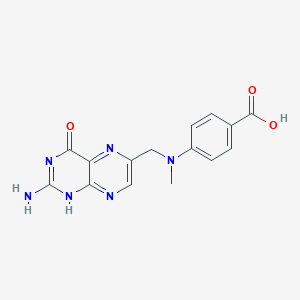
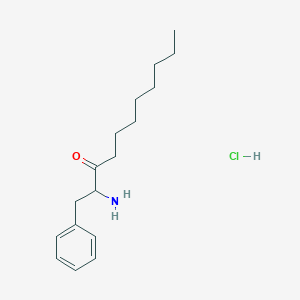
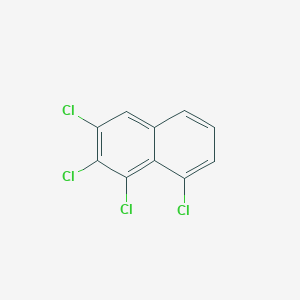
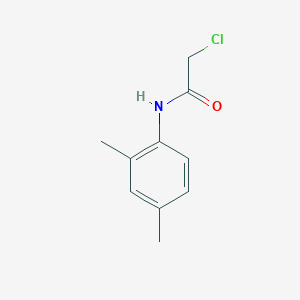
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
